molecular formula C9H6BrNO B13924314 3-Bromo-5-formyl-2-methylbenzonitrile

3-Bromo-5-formyl-2-methylbenzonitrile

Cat. No.: B13924314
M. Wt: 224.05 g/mol
InChI Key: JCKIEFLSESZKQO-UHFFFAOYSA-N
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Description

3-Bromo-5-formyl-2-methylbenzonitrile is a substituted benzonitrile derivative featuring a bromo group at position 3, a formyl group at position 5, and a methyl group at position 2, with a nitrile functional group at position 1 of the benzene ring (Figure 1). This compound is characterized by its electron-withdrawing substituents (bromo, formyl, and nitrile) and a sterically influencing methyl group. The formyl group enhances reactivity toward nucleophilic additions, while the nitrile group contributes to hydrogen-bonding interactions and stability.

The compound’s structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules. Its crystallinity and solubility are influenced by substituent interactions, with the formyl group likely participating in weak hydrogen bonds as an acceptor.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

3-bromo-5-formyl-2-methylbenzonitrile

InChI

InChI=1S/C9H6BrNO/c1-6-8(4-11)2-7(5-12)3-9(6)10/h2-3,5H,1H3

InChI Key

JCKIEFLSESZKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formyl-2-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzonitrile, followed by formylation. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The formylation can be achieved using formylating agents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-formyl-2-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formyl-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 3-bromo-5-carboxy-2-methylbenzonitrile.

    Reduction: Formation of 3-bromo-5-hydroxymethyl-2-methylbenzonitrile.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-formyl-2-methylbenzonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-formyl-2-methylbenzonitrile involves its interaction with specific molecular targets. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The presence of the formyl group allows it to participate in various nucleophilic addition reactions, while the bromine atom can be substituted by other nucleophiles .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Bromo-5-formyl-2-methylbenzonitrile and Analogues

Compound Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Interactions Applications
3-Bromo-5-formyl-2-methylbenzonitrile 2-Me, 3-Br, 5-CHO, 1-CN Formyl, Nitrile, Methyl ~224* Weak C=O···H bonding Pharmaceutical intermediates
5-Bromo-2-hydroxybenzonitrile 2-OH, 5-Br, 1-CN Hydroxy, Nitrile, Bromo 198.02 O–H···N H-bonds (2.80–2.81 Å) Antiretroviral agents, cancer therapies
3-Acetyl-5-bromo-2-hydroxybenzonitrile 3-COCH₃, 5-Br, 2-OH, 1-CN Acetyl, Hydroxy, Nitrile 240.05 O–H···N H-bonds Synthesis intermediates
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OMe, 1-CN Amino, Chloro, Methoxy, Nitrile 181.61 N–H···N/O interactions Drug precursors

*Calculated based on molecular formula C₉H₆BrNO.

Key Observations:

  • Electronic Effects: The formyl group in the target compound is more electron-withdrawing than the acetyl group in , enhancing electrophilicity at the aromatic ring. Compared to the hydroxy group in , the methyl group in the target compound reduces hydrogen-bonding capacity but increases steric bulk.
  • Reactivity: The formyl group allows for Schiff base formation or condensation reactions, unlike the acetyl group in , which requires harsher conditions for transformation.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Melting Point (°C) Solubility (Polar Solvents) Stability
3-Bromo-5-formyl-2-methylbenzonitrile Not reported Moderate (DMF, DMSO) Stable under inert conditions
5-Bromo-2-hydroxybenzonitrile 145–148 High (MeOH, EtOH) Sensitive to oxidation
3-Acetyl-5-bromo-2-hydroxybenzonitrile 160–162 Low (CHCl₃, ether) Hygroscopic

Insights:

  • Solubility: The hydroxy group in improves solubility in polar solvents, whereas the target compound’s methyl and formyl groups may limit solubility to aprotic solvents like DMF.
  • Stability: The nitrile group in all compounds enhances thermal stability, but the formyl group in the target compound may render it prone to oxidation compared to the acetyl group in .

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